Aposcopolamine Hydrochloride Salt

Vue d'ensemble

Description

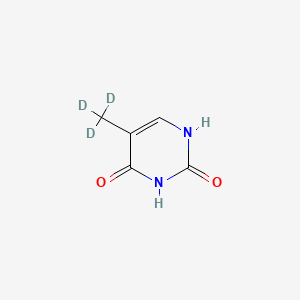

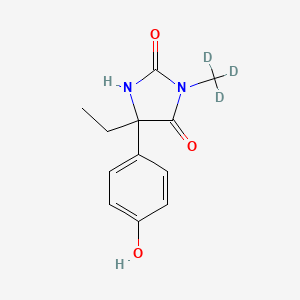

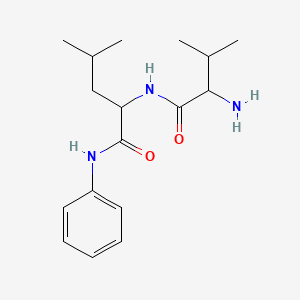

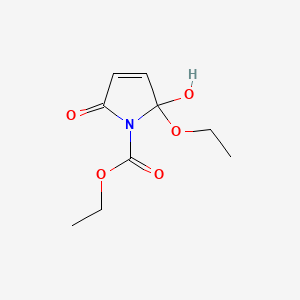

Aposcopolamine Hydrochloride Salt, also known as Apohyoscine Hydrochloride or Aposcopolamin Hydrochloride, is a metabolite of Scopolamine . It is a bio-active isolate of Datura ferox and several species of Physochlaina, plants belonging to the Nightshade family, Solanaceae . The molecular formula of Aposcopolamine Hydrochloride Salt is C17H20ClNO3, and its molecular weight is 321.80 .

Molecular Structure Analysis

The molecular structure of Aposcopolamine, the parent compound of Aposcopolamine Hydrochloride Salt, is given by the formula C17H19NO3 . The molecular weight is 285.3377 . More detailed structural information can be obtained from specialized chemical databases or software.

Applications De Recherche Scientifique

Methoxyamine Hydrochloride

- Methoxyamine Hydrochloride has potential chemotherapeutic adjuvant activity. It covalently binds to apurinic/apyrimidinic DNA damage sites, inhibiting the base excision repair process, which may prevent DNA strand breaks repair and induce apoptosis. This property could potentiate the anti-tumor activity of alkylating agents (Definitions, 2020).

Stability of Apomorphine Hydrochloride

- The study of Apomorphine hydrochloride (ApoHCI) stability in pharmaceutical preparations is crucial for its use in clinical research. ApoHCI was found to be stable for up to six months in certain conditions, which is significant for its application in clinical settings (Ng Ying Kin, Lal, & Thavundayil, 2001).

Hydrolysis of Apurinic Sites in DNA and Nucleosomes

- Research on polyamines, such as spermine and spermidine, showed their ability to catalyze hydrolysis of phosphodiester linkages in apurinic and apyrimidinic sites in DNA. This finding is relevant in understanding DNA repair mechanisms and the role of polyamines in genetic stability (Male, Fosse, & Kleppe, 1982).

Diosgenyl 2-Amino-2-Deoxy-Beta-D-Glucopyranoside Hydrochloride

- Diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives showed promising antitumor activities. These compounds increased the number of apoptotic B cells in chronic lymphotic leukemia, highlighting their potential as therapeutic agents (Myszka, Bednarczyk, Najder, & Kaca, 2003).

Clomipramine Hydrochloride and Glioma

- Clomipramine Hydrochloride (CLOM), a tricyclic antidepressant, selectively kills neoplastic glial cells while sparing normal brain cells. This differential sensitivity to CLOM in malignant glioma-derived cell cultures suggests its potential use in glioma treatment (Parker & Pilkington, 2006).

Liquid Chromatography-Electrospray Ionization for Scopolamine

- A study on scopolamine metabolism using liquid chromatography-mass spectrometry revealed various metabolites of scopolamine, including aposcopolamine, in rats. This method provides detailed insights into scopolamine's metabolism, which can be relevant for similar compounds (Chen, Chen, Du, & Han, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Aposcopolamine, also known as apohyoscine, is a bio-active isolate of Datura ferox and several species of Physochlaina . It closely binds with Acetylcholinesterase (ACHE) , Alpha-2A adrenergic receptor (ADRA2A) , and Muscarinic acetylcholine receptor M2 (CHRM2) . These targets play crucial roles in the nervous system, with ACHE involved in the termination of impulse transmission at cholinergic synapses, ADRA2A in the regulation of neurotransmitter release, and CHRM2 in various functions including heart rate and smooth muscle contraction .

Mode of Action

Aposcopolamine acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), similar to scopolamine . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that signals through ligand-gated cation channels (nicotinic receptors) and G-protein-coupled muscarinic receptors (mAChRs) .

Pharmacokinetics

The choice of a particular salt formulation, such as a hydrochloride salt, is often based on factors like api chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .

Result of Action

The molecular and cellular effects of Aposcopolamine’s action are primarily related to its antagonistic effects on mAChRs. This can lead to a decrease in the activity of the parasympathetic nervous system, potentially resulting in effects such as reduced salivation, bronchial secretions, and sweating, as well as increased heart rate .

Propriétés

IUPAC Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVHVYYGPPOIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675633 | |

| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aposcopolamine Hydrochloride Salt | |

CAS RN |

890416-03-2 | |

| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.